molecular formula C15H16N2O2 B3817345 N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide

N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide

Cat. No.: B3817345
M. Wt: 256.30 g/mol
InChI Key: CDJARQYUDZAJGJ-UHFFFAOYSA-N
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Description

N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide can be achieved through several routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include palladium catalysts for Suzuki cross-coupling reactions, iodine, and TBHP for oxidative reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural properties.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide can be compared with other phenylpyridines, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(2-methoxypyridin-3-yl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(18)17-10-12-5-3-6-13(9-12)14-7-4-8-16-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJARQYUDZAJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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